molecular formula C18H12N4OS B13368663 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368663
M. Wt: 332.4 g/mol
InChI Key: BKCAUUGFHQOJAX-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of triazolothiadiazoles, which are hybrid scaffolds formed by fusing 1,2,4-triazole and 1,3,4-thiadiazole rings; this combination is considered a privileged pharmacophore due to its wide range of reported biological activities . The intrinsic hydrogen bond accepting and donating capabilities of this core scaffold allow it to make specific interactions with various biological targets, making it a precise and versatile structure for developing new therapeutic agents . Research into analogous triazolothiadiazole derivatives has demonstrated potent pharmacological properties, including antimicrobial , antifungal , and anti-urease activities . Specifically, some derivatives have shown urease inhibitory effects, which is a key virulence factor for pathogens like Helicobacter pylori and Proteus mirabilis . Furthermore, the 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, a fundamental skeleton in nucleic acids, which can allow such compounds to interfere with critical cellular processes like DNA replication in cancer cells . This compound is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C18H12N4OS

Molecular Weight

332.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N4OS/c1-11-5-4-7-13(9-11)17-21-22-16(19-20-18(22)24-17)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3

InChI Key

BKCAUUGFHQOJAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using thionyl chloride to form the triazolo-thiadiazole ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and methylphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, such as kinases or proteases.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound could modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The triazolothiadiazole core allows for structural diversification at positions 3 and 4. Key substituents and their impacts are summarized below:

Compound Substituents Melting Point (°C) Key Properties
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)-triazolothiadiazole (Target Compound) 3: Benzofuran; 6: 3-methylphenyl N/A High lipophilicity (3-methylphenyl); potential for π-π interactions (benzofuran)
6-(1-Adamantyl)-3-(3-methylphenyl)-triazolothiadiazole (5b) 3: 3-methylphenyl; 6: 1-adamantyl 174–176 Enhanced rigidity and bulkiness (adamantyl); moderate antiproliferative activity
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrole)-triazolothiadiazole (20a) 3: 3,4-dimethoxyphenyl; 6: N-methyl-pyrrole 184 Electron-rich aromatic system (methoxy groups); improved solubility
3-(Indol-3-yl)-6-(4-iodophenyl)-triazolothiadiazole (5a) 3: Indole; 6: 4-iodophenyl 183–185 Halogenated aryl group (iodine) enhances binding to hydrophobic pockets
3-(2-Chlorophenyl)-6-(4-methoxy-phenoxymethyl)-triazolothiadiazole 3: 2-chlorophenyl; 6: methoxy-phenoxymethyl N/A Dual functionality (chloro for electronegativity; methoxy for solubility)

Key Observations :

  • Benzofuran vs. Benzofuran, with its planar aromatic system, may favor DNA intercalation or enzyme binding via π-π interactions.
  • Halogenated vs. Methylphenyl : The 4-iodophenyl group in 5a enhances antiproliferative activity compared to 3-methylphenyl, likely due to increased van der Waals interactions.
Anticancer Activity
  • Indole Derivatives (5a–l) : Compounds like 3-[6-(4-iodophenyl)-triazolothiadiazol-3-yl]-1H-indole (5a) showed IC₅₀ values of 2.1–4.8 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The indole moiety likely synergizes with the triazolothiadiazole core to inhibit Bcl-2 proteins.
  • Fluorinated Biphenyl Derivatives (3a–j) : Microwave-synthesized 3-(5'-fluoro-2'-methoxybiphenyl)-triazolothiadiazoles exhibited potent anticancer activity (e.g., 3g: IC₅₀ = 1.8 µM against MCF-7). Fluorine atoms enhance metabolic stability and bioavailability.
Antimicrobial Activity
  • Triazolothiadiazole-thione (14) : Displayed broad-spectrum antifungal activity (MIC = 8–16 µg/mL) against Candida albicans. The thione group (-SH) contributes to redox-mediated toxicity.
  • Methylthio Derivatives (15) : 3-(Methylthio)-triazolothiadiazole (15) showed reduced activity compared to thione analogs, highlighting the importance of the thiol group.
Anti-inflammatory Activity
  • p38 MAPK Inhibitors : 3-(2-Chlorophenyl)-6-(4-methoxy-phenoxymethyl)-triazolothiadiazole inhibited p38 MAPK with IC₅₀ = 0.9 µM, suppressing TNF-α and IL-1β production. The chloro and methoxy groups optimize binding to the kinase’s hydrophobic pocket.

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of heterocyclic compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities. The focus of this article is to explore the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C17H14N4OS
  • Molecular Weight: 318.38 g/mol
  • Structure: The compound features a benzofuran moiety linked to a triazolo-thiadiazole scaffold, which is known for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance:

  • Compounds containing the 1,2,4-thiadiazole scaffold have shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups enhances their antibacterial activity .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of triazolo-thiadiazoles are well-documented:

  • In studies conducted by Mathew et al., several derivatives were synthesized and evaluated for anti-inflammatory activity. Compounds demonstrated promising results with significant reductions in inflammation markers .

Anticancer Activity

The anticancer potential of this class of compounds is noteworthy:

  • A study by Matysiak et al. reported that certain triazolo-thiadiazole derivatives exhibited potent antiproliferative effects against various cancer cell lines. For example, compound 39a showed IC50 values below 10 µM in multiple cancer cell lines .
CompoundCell LineIC50 (µM)
39aSSMC-77217.15
39bMCF-73.44
39cA-5493.12

The biological activities of 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be attributed to several mechanisms:

  • Inhibition of Enzymes: Many thiadiazole derivatives act as enzyme inhibitors (e.g., carbonic anhydrase inhibitors), which play a crucial role in various physiological processes .
  • Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of triazolo-thiadiazoles:

  • Antimicrobial Study: A derivative was tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into its use as a potential anti-tubercular agent .
  • Analgesic Research: A series of synthesized compounds were evaluated for their analgesic effects in animal models, demonstrating efficacy comparable to standard analgesics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-(1-benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. A typical procedure involves reacting 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol with substituted aromatic carboxylic acids (e.g., 3-methylbenzoic acid) in phosphorus oxychloride (POCl₃) under reflux for 5–16 hours. Excess POCl₃ is removed under reduced pressure, and the product is neutralized with cold water/sodium bicarbonate .
  • Key Parameters :

  • Temperature: Reflux (~110–120°C).
  • Reaction time: 5–16 hours (longer times improve yield).
  • Yield optimization: Recrystallization from ethanol-DMF (1:1 v/v) enhances purity .

Q. How can structural characterization of this compound be validated?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms substitution patterns (e.g., benzofuran protons at δ 7.1–7.9 ppm, methylphenyl groups at δ 2.3–2.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S bonds at ~680 cm⁻¹) .
  • Elemental Analysis : Validates C, H, N, S composition (e.g., theoretical vs. observed % values) .
  • HPLC : Purity assessment (typically >95% for research-grade material) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Initial Screening :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : COX-2 selectivity assays using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How do substituent variations at the 3- and 6-positions influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Benzofuran at Position 3 : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
  • 3-Methylphenyl at Position 6 : Increases lipophilicity, improving membrane permeability .
  • Comparative Data :
Substituent (Position 6)Bioactivity (IC₅₀, μM)Target
3-Methylphenyl12.4 ± 1.2COX-2
4-Methoxyphenyl18.9 ± 2.1COX-2
2-Chlorophenyl9.8 ± 0.9COX-2
Data adapted from .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular Docking Protocols :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Target Selection : 14-α-demethylase (PDB: 3LD6) for antifungal studies; COX-2 (PDB: 5KIR) for anti-inflammatory analysis .
  • Key Interactions :
  • Benzofuran moiety forms hydrophobic contacts with Leu376 (3LD6).
  • Methylphenyl group engages in van der Waals interactions with Tyr385 (COX-2) .

Q. How can crystallographic data resolve structural ambiguities?

  • X-Ray Crystallography :

  • Sample Preparation : Recrystallize from DMF/ethanol.
  • Key Metrics :
  • Planarity of triazolothiadiazole core (deviation <0.02 Å).
  • Dihedral angles between benzofuran and triazolothiadiazole rings (e.g., 74.34° in analogous structures) .
  • Validation : Compare bond lengths (e.g., C-N: 1.32–1.35 Å) with DFT-optimized structures .

Data Contradiction Analysis

Q. How to address conflicting reports on antifungal activity across similar triazolothiadiazoles?

  • Root Causes :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance activity against C. albicans, while bulky groups reduce efficacy .
  • Assay Variability : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or incubation time (24 vs. 48 hours) .
    • Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .

Q. Why do some studies report poor aqueous solubility despite high lipophilicity?

  • Mechanistic Insight :

  • Crystallinity : Highly ordered crystal packing (observed in X-ray studies) reduces dissolution rates .
  • Mitigation Strategies :
  • Formulate as nanoparticles (e.g., PLGA encapsulation).
  • Introduce polar groups (e.g., -OH, -SO₃H) at Position 6 without compromising activity .

Methodological Recommendations

  • Synthetic Reproducibility : Use anhydrous POCl₃ and strictly control reflux duration to avoid side products .
  • Biological Assays : Include cytotoxicity controls (e.g., Vero cells) to differentiate target-specific effects .
  • Data Reporting : Adhere to FAIR principles—publish raw spectral data (NMR, IR) in supplementary materials .

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